N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[Methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a carboxamide group, a methylsulfanyl group, and a pyridine ring, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[Methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves multi-step organic reactions. Typically, the process starts with the preparation of the pyridine ring, followed by the introduction of the carboxamide group. The methylsulfanyl and N-methyl(phenyl)amino groups are then introduced via nucleophilic substitution reactions. Reagents like thionyl chloride, methylamine, and phenylamine are often used under controlled temperatures and pH conditions to ensure optimal yields.
Industrial Production Methods: For industrial-scale production, the methods involve large reactors capable of handling the necessary reagents and maintaining the required reaction conditions. Catalysts may be employed to speed up the reactions and increase efficiency. The final product is typically purified using crystallization or chromatography techniques to achieve high purity levels required for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: It can be reduced to remove the carboxamide group or to alter the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or neutral media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides under mild heating or using catalysts.
Major Products Formed: The major products depend on the specific reactions but can include derivatives with sulfoxide or sulfone groups, deaminated products, or substituted pyridine compounds.
Scientific Research Applications
Chemistry: N-{2-[Methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for versatile modifications, making it valuable in developing new chemical entities.
Biology: In biological research, this compound can act as a ligand in binding studies due to its ability to interact with various biomolecules. It is also used in studies to understand enzyme mechanisms and binding site interactions.
Medicine: The compound shows potential in medicinal chemistry for developing therapeutic agents. Its structure allows it to be modified into analogs that could exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: this compound is employed in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding, van der Waals forces, and covalent modifications. Its mechanism can vary depending on the application but generally involves binding to target sites, altering molecular pathways, and inducing desired chemical or biological outcomes.
Molecular Targets and Pathways: It interacts with enzymes, receptors, and other proteins, modulating their activity. Pathways involving signal transduction, metabolic processes, and gene expression may be affected.
Comparison with Similar Compounds
N-{2-[Dimethylamino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide
N-{2-[Ethyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide
Uniqueness: Compared to similar compounds, N-{2-[Methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide offers a unique combination of functional groups that enhance its reactivity and versatility in synthetic applications. The presence of both the carboxamide and methylsulfanyl groups provides distinct chemical properties that are leveraged in various research and industrial contexts.
Properties
IUPAC Name |
N-[2-(N-methylanilino)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-23(15-9-4-3-5-10-15)18-13-7-6-12-17(18)22-19(24)16-11-8-14-21-20(16)25-2/h3-14H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTOEQUCOUEMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.